
(S, R, S)-AHPC-PEG6-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S, R, S)-AHPC-PEG6-Azide is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which make it a versatile tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG6-Azide typically involves multiple steps, starting from commercially available precursors. The process often includes the protection and deprotection of functional groups, as well as the formation of key intermediates through selective reactions. Common synthetic routes may involve the use of coupling agents, catalysts, and specific reaction conditions to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis platforms, and advanced purification methods are often employed to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S, R, S)-AHPC-PEG6-Azide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Applications De Recherche Scientifique
(S, R, S)-AHPC-PEG6-Azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of (S, R, S)-AHPC-PEG6-Azide involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it a valuable tool for bioconjugation and the development of targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S, R, S)-AHPC-PEG4-Azide: A shorter PEG chain variant with similar properties but different solubility and bioavailability.
(S, R, S)-AHPC-PEG8-Azide: A longer PEG chain variant with enhanced solubility and potential for different applications.
Uniqueness
(S, R, S)-AHPC-PEG6-Azide stands out due to its optimal PEG chain length, which balances solubility and bioavailability. Its unique stereochemistry and functional groups make it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C37H57N7O10S |
|---|---|
Poids moléculaire |
792.0 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H57N7O10S/c1-27-33(55-26-40-27)29-7-5-28(6-8-29)24-39-35(47)31-23-30(45)25-44(31)36(48)34(37(2,3)4)42-32(46)9-11-49-13-15-51-17-19-53-21-22-54-20-18-52-16-14-50-12-10-41-43-38/h5-8,26,30-31,34,45H,9-25H2,1-4H3,(H,39,47)(H,42,46)/t30-,31+,34-/m1/s1 |
Clé InChI |
VLTOMOCVFZUMRW-JSWXEYCZSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


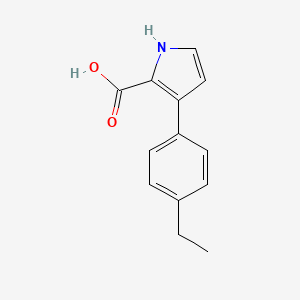
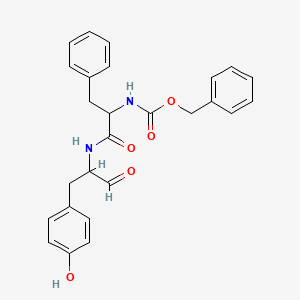

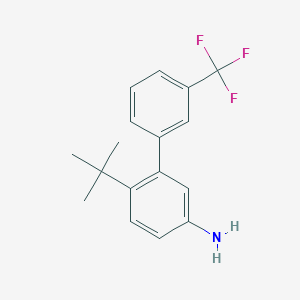
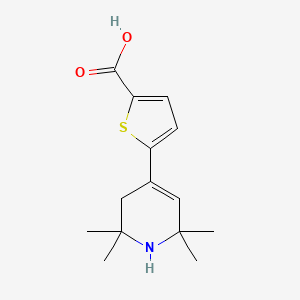
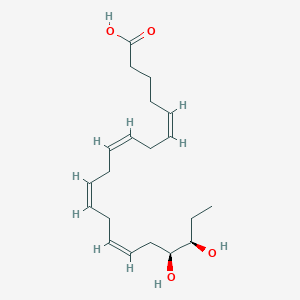
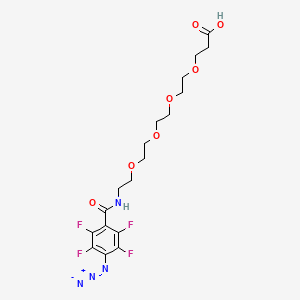

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



